molecular formula C9H16N2O2 B13995446 Ethyl 2-cyclohexylidenehydrazinecarboxylate CAS No. 6971-92-2

Ethyl 2-cyclohexylidenehydrazinecarboxylate

Cat. No.: B13995446
CAS No.: 6971-92-2
M. Wt: 184.24 g/mol
InChI Key: MPRXMZOKYLMOLD-UHFFFAOYSA-N
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Description

Ethyl N-(cyclohexylideneamino)carbamate is an organic compound with the molecular formula C9H16N2O2. It is a derivative of carbamate, a class of compounds known for their diverse applications in agriculture, medicine, and industry. This compound is characterized by the presence of an ethyl group, a cyclohexylideneamino group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(cyclohexylideneamino)carbamate can be synthesized through various methods. One common approach involves the reaction of ethyl carbamate with cyclohexylideneamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of ethyl N-(cyclohexylideneamino)carbamate often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(cyclohexylideneamino)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines and alcohols.

    Substitution: The ethyl and cyclohexylideneamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl N-(cyclohexylideneamino)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl N-(cyclohexylideneamino)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and context.

Comparison with Similar Compounds

Ethyl N-(cyclohexylideneamino)carbamate can be compared with other carbamate derivatives, such as:

    Methyl N-(cyclohexylideneamino)carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl N-(phenylideneamino)carbamate: Contains a phenylideneamino group instead of a cyclohexylideneamino group.

    Ethyl N-(cyclohexylamino)carbamate: Lacks the double bond in the cyclohexylideneamino group.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their functional groups.

Ethyl N-(cyclohexylideneamino)carbamate stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

6971-92-2

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

ethyl N-(cyclohexylideneamino)carbamate

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h2-7H2,1H3,(H,11,12)

InChI Key

MPRXMZOKYLMOLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN=C1CCCCC1

Origin of Product

United States

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